3-hydroxy-4-(methoxycarbonyl)benzoic acid
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Overview
Description
3-hydroxy-4-(methoxycarbonyl)benzoic acid, also known as isovanillic acid, is a derivative of benzoic acid. It is characterized by the presence of a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common method involves the hydroxylation of toluene followed by methoxylation to yield the desired product . Another method involves the reaction of 3,4-dihydroxybenzoic acid with iodomethane and potassium hydroxide in a sealed tube, followed by saponification to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroxylation, methoxylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxycarbonyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a standard compound in various biochemical assays.
Medicine: It has potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-(methoxycarbonyl)benzoic acid: Similar structure but with different positioning of functional groups.
3-hydroxy-4-methoxybenzoic acid: Lacks the methoxycarbonyl group.
3,4-dihydroxybenzoic acid: Contains two hydroxyl groups instead of one hydroxyl and one methoxycarbonyl group.
Uniqueness
3-hydroxy-4-(methoxycarbonyl)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxycarbonyl groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
808123-00-4 |
---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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